Validated Scaffold for Potent HIV-1 Integrase Inhibitors with IC50s in the Sub-Micromolar Range
Derivatives of ethyl 4,6-difluoro-1H-indole-2-carboxylate, specifically the 4,6-difluoroindole-2-carboxylate scaffold, have been shown to potently inhibit HIV-1 integrase. In a study, optimized derivatives demonstrated IC50 values for the inhibition of integrase strand transfer activity as low as 0.13 µM and up to 6.85 µM, confirming the scaffold's ability to engage the target . This is a direct, quantitative measure of its utility as a precursor to antiviral agents. In contrast, unsubstituted indole-2-carboxylate or indole cores lacking the specific 4,6-difluoro pattern are generally inactive or show dramatically reduced potency, highlighting the critical role of this specific substitution pattern .
| Evidence Dimension | Inhibition of HIV-1 Integrase Strand Transfer |
|---|---|
| Target Compound Data | IC50 = 0.13 to 6.85 µM |
| Comparator Or Baseline | Unsubstituted indole-2-carboxylate derivatives or indoles with other substitution patterns (Qualitative: Not Active / Greatly Reduced Potency) |
| Quantified Difference | Class-level inference: Potency is directly attributed to the 4,6-difluoro substitution on the indole-2-carboxylate scaffold. |
| Conditions | In vitro enzymatic assay for HIV-1 integrase strand transfer activity. |
Why This Matters
This provides quantitative evidence that the 4,6-difluoroindole-2-carboxylate core, which ethyl 4,6-difluoro-1H-indole-2-carboxylate directly provides, is a validated and potent scaffold for developing HIV-1 integrase inhibitors.
